

A Comparative Guide to the Gravimetric Method for Nickel Quantification Using Dimethylglyoxime

Author: BenchChem Technical Support Team. Date: December 2025

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For researchers, scientists, and professionals in drug development, the precise quantification of nickel is crucial for quality control, catalyst development, and toxicological studies. While modern instrumental methods are prevalent, the classical gravimetric determination using dimethylglyoxime (DMG) remains a highly accurate and reliable reference method. This guide provides an objective comparison of the gravimetric method with common instrumental alternatives, supported by experimental data and detailed protocols.

Performance Comparison of Nickel Quantification Methods

The selection of an analytical method is fundamentally guided by its performance characteristics, the sample matrix, and the specific requirements of the analysis, such as sensitivity and sample throughput.



Analytical Method	Principle	Limit of Detection (LOD) / Quantificati on (LOQ)	Linear Range	Precision (%RSD)	Common Application s & Matrices
Gravimetric (DMG)	Precipitation of Ni(II) as a specific, stable complex (Nickel- DMG), which is then isolated and weighed.	Not typically defined by LOD/LOQ; depends on the minimum accurately weighable mass.	High concentration range.	High (< 1%)	High-purity materials, alloy analysis, reference method for validation.
Flame AAS (F-AAS)	Absorption of light by free nickel atoms in a flame.[1]	LOD: 4.7 μg/L[1]	10 - 20 mg/L[1]	< 5%[1]	High- concentration samples, alloys, ferronickel.[1]
Graphite Furnace AAS (GF-AAS)	Electrotherm al atomization of the sample in a graphite tube.[1]	LOD: 0.031 ng/mL; LOQ: 2.1 μg/g[1]	1 - 25 μg/L[<u>1</u>]	2.1% - 4%[1]	Trace analysis in water, pharmaceutic als, air samples.[1]
ICP-MS	lonization of atoms in argon plasma and separation of ions by mass-to-charge ratio.[1]	LOQ: 0.159 μg/L (in high purity Ni)	Wide, from ng/L to mg/L.	< 5%	Ultra-trace analysis, multi- elemental screening, pharmaceutic al impurities. [1]



Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of analytical results.

Gravimetric Determination of Nickel with Dimethylglyoxime

This method relies on the selective precipitation of nickel from a solution.

Principle: Nickel (II) ions react with an alcoholic solution of dimethylglyoxime in a slightly alkaline or buffered solution (pH 5-9) to form a voluminous, bright red precipitate of nickel dimethylglyoximate, Ni(C₄H₇N₂O₂)₂.[4] The precipitate is of known, stable composition, allowing for the accurate calculation of the nickel content from its mass.[5] Interferences from other metals like iron (III) are prevented by adding a masking agent such as tartaric or citric acid.[6]

Reagents:

- Nickel-containing sample
- Concentrated Hydrochloric Acid (HCl)
- Concentrated Nitric Acid (HNO₃)
- Tartaric Acid or Citric Acid



- 1% (w/v) Dimethylglyoxime in ethanol
- 6 M Ammonia solution (NH₃) or Ammonium Hydroxide (NH₄OH)
- Distilled/Deionized Water

Procedure:

- Sample Preparation: Accurately weigh a sample containing a known amount of nickel and dissolve it in a beaker using a suitable acid (e.g., HCl or a mixture of HCl/HNO₃). Heat gently if necessary to ensure complete dissolution.
- Masking of Interferences: Add tartaric acid or citric acid to the solution to complex any interfering ions, such as Fe³⁺, preventing their precipitation as hydroxides when the solution is made alkaline.[6]
- pH Adjustment: Dilute the solution with distilled water and neutralize it by slowly adding ammonia solution until it is slightly alkaline. A distinct smell of ammonia should be present.[6]
- Precipitation: Heat the solution to 60-80°C. Add a slight excess of the 1% alcoholic dimethylglyoxime solution with constant stirring. A red precipitate of nickel dimethylglyoximate will form.[4]
- Digestion: Allow the precipitate to stand on a steam bath for 30-60 minutes to promote the formation of larger, more easily filterable particles.
- Filtration and Washing: Filter the hot solution through a pre-weighed sintered glass crucible.
 Wash the precipitate several times with hot water to remove any soluble impurities.
- Drying and Weighing: Dry the crucible containing the precipitate in an oven at 110-120°C until a constant weight is achieved. Cool the crucible in a desiccator before each weighing.
- Calculation: Calculate the percentage of nickel in the original sample using the following formula:
 - % Ni = [(Weight of Ni(DMG)₂ precipitate × 0.2032) / Weight of sample] × 100 (The factor 0.2032 is the ratio of the molar mass of Nickel to the molar mass of Nickel



Dimethylglyoximate)

Nickel Quantification by Graphite Furnace Atomic Absorption Spectrometry (GF-AAS)

Principle: A small volume of the sample is injected into a graphite tube, which is then heated in a programmed sequence to dry, char, and finally atomize the sample at a high temperature. A light beam from a nickel hollow-cathode lamp is passed through the atomic vapor, and the amount of light absorbed is proportional to the concentration of nickel.[1]

Procedure:

- Sample Preparation: For aqueous samples, acidification with nitric acid is often sufficient. Solid samples require acid digestion, often in a microwave system, to dissolve the sample and remove the matrix.[1]
- Standard Preparation: Prepare a series of calibration standards by diluting a certified nickel stock solution with acidified, deionized water.
- Instrumental Analysis:
 - Set the spectrophotometer to the nickel wavelength of 232.0 nm.[7]
 - An autosampler injects a small volume (e.g., 20 μL) of the sample or standard into the graphite tube.[1] A matrix modifier may be added to reduce interferences.[1]
 - Initiate the furnace program, which includes sequential drying, charring, and atomization steps.
- Quantification: The instrument measures the absorbance of light by the nickel atoms. The nickel concentration in the sample is determined by comparing its absorbance to a calibration curve generated from the standards.[1]

Nickel Quantification by Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)



Principle: The sample is introduced as an aerosol into a high-temperature argon plasma, which ionizes the nickel atoms. These ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio. The detector measures the intensity of the specific nickel isotopes.[8]

Procedure:

- Sample Preparation: Thorough sample digestion, typically using microwave-assisted acid digestion, is critical to eliminate the organic matrix and prevent interferences.[8]
- Standard Preparation: Prepare a calibration curve using a series of standards created by diluting a certified stock solution. An internal standard (e.g., yttrium or rhodium) is typically added to all samples and standards to correct for instrumental drift.[8]
- Instrumental Analysis:
 - Introduce the prepared samples and standards into the ICP-MS.
 - Measure the intensity of the nickel isotopes (e.g., ⁶⁰Ni and ⁶²Ni) and the internal standard.
- Quantification: Construct a calibration curve by plotting the ratio of the nickel intensity to the internal standard intensity against the concentration of the standards. Determine the nickel concentration in the samples from this curve.[8]

Visualizing the Methodologies Workflow for Gravimetric Nickel Determination



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Caption: Experimental workflow for the gravimetric determination of nickel.



Logical Comparison of Nickel Quantification Methods



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Caption: Key characteristics of major nickel quantification methods.

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• To cite this document: BenchChem. [A Comparative Guide to the Gravimetric Method for Nickel Quantification Using Dimethylglyoxime]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1496157#validation-of-the-gravimetric-method-using-diphenylglyoxime-for-nickel-quantification]

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